molecular formula C14H15N3O2 B4520759 4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one

4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one

Cat. No.: B4520759
M. Wt: 257.29 g/mol
InChI Key: BXYZWZZICDXHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(1-methyl-1H-indol-5-yl)carbonyl]-2-piperazinone is 257.116426730 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Oxidation

  • Application : Used in electrochemical oxidation processes. Research indicates unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives via electrochemical oxidation of related compounds in the presence of indole derivatives (Amani, Khazalpour, & Nematollahi, 2012).

Antibacterial and Biofilm Inhibition

  • Application : Exhibits antibacterial and biofilm inhibition properties. A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, outperforming reference drugs (Mekky & Sanad, 2020).

Synthesis of Antimicrobial Agents

  • Application : Involved in the synthesis of new antimicrobial agents. Triazole derivatives, including compounds related to the queried compound, have been synthesized and found to possess antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

5-HT6 Receptor Ligands

  • Application : Acts as 5-HT6 receptor ligands. Derivatives of this compound were studied for their potential in aiding cognition, indicating good in vitro binding affinity and activity in animal models (Nirogi et al., 2012).

HIV-1 Reverse Transcriptase Inhibitors

  • Application : Functions as non-nucleoside HIV-1 reverse transcriptase inhibitors. Research on analogues of this compound led to the discovery of significantly potent inhibitors (Romero et al., 1994).

Antipsychotic Agents

  • Application : Potential use in antipsychotic medications. Studies on related phthalimide and isoindolinone derivatives show promising results in this field (Norman, Minick, & Rigdon, 1996).

Properties

IUPAC Name

4-(1-methylindole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-6-4-10-8-11(2-3-12(10)16)14(19)17-7-5-15-13(18)9-17/h2-4,6,8H,5,7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYZWZZICDXHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.